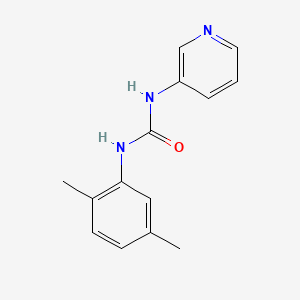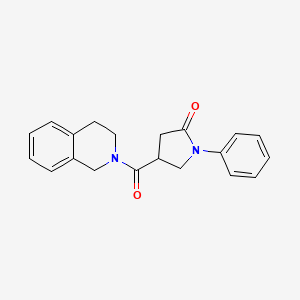
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide (known as SMCC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of SMCC is based on its ability to form covalent bonds with amino groups on proteins and other molecules. This covalent bond formation results in the crosslinking or conjugation of these molecules, altering their function or allowing for their targeted delivery.
Biochemical and Physiological Effects:
SMCC has been shown to have a range of biochemical and physiological effects, including:
1. Increased protein stability: SMCC crosslinking can increase the stability of proteins, making them more resistant to denaturation and degradation.
2. Altered protein function: SMCC crosslinking can alter the function of proteins, allowing for the study of protein-protein interactions or the creation of new protein complexes.
3. Targeted drug delivery: SMCC conjugation can allow for the targeted delivery of drugs to specific cells or tissues, reducing off-target effects and increasing efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SMCC in laboratory experiments include:
1. Versatility: SMCC can be used in a variety of applications, including protein crosslinking, antibody conjugation, and drug delivery.
2. Ease of use: SMCC is relatively easy to use and can be incorporated into standard laboratory protocols.
3. High yield: SMCC synthesis typically yields a high purity product.
The limitations of using SMCC in laboratory experiments include:
1. Specificity: SMCC crosslinking or conjugation may not be specific to a single molecule, potentially leading to off-target effects.
2. Toxicity: SMCC may be toxic to cells or organisms at high concentrations, limiting its use in certain applications.
3. Cost: SMCC synthesis and use can be expensive, particularly for large-scale experiments.
Orientations Futures
There are several potential future directions for research on SMCC, including:
1. Development of new conjugation strategies: Further research could focus on developing new conjugation strategies that increase the specificity and efficiency of SMCC conjugation.
2. Investigation of SMCC toxicity: More research is needed to fully understand the toxicity of SMCC and its potential effects on cells and organisms.
3. Exploration of new applications: SMCC could potentially be used in a variety of other applications, such as the creation of new biomaterials or the development of new diagnostic tools.
In conclusion, N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide (SMCC) is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its versatility, ease of use, and high yield make it a valuable tool for a variety of laboratory experiments, including protein crosslinking, antibody conjugation, and drug delivery. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and toxicity, as well as to explore new applications and directions for future research.
Méthodes De Synthèse
The synthesis of SMCC involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclohexanol to form the intermediate 2-hydroxycyclohexyl-2,5-dimethylbenzenesulfonamide. This intermediate is then treated with trimethylamine to yield the final product, SMCC.
Applications De Recherche Scientifique
SMCC has been used in a variety of scientific research applications, including:
1. Protein crosslinking: SMCC has been shown to be an effective crosslinking agent for proteins, allowing for the study of protein-protein interactions.
2. Antibody conjugation: SMCC can be used to conjugate antibodies to other molecules, such as fluorescent dyes or enzymes, for use in immunoassays.
3. Drug delivery: SMCC can be used to attach drugs to targeting molecules, such as antibodies or peptides, for targeted drug delivery.
Propriétés
IUPAC Name |
N-(2-hydroxycyclohexyl)-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-8-9-12(2)15(10-11)20(18,19)16(3)13-6-4-5-7-14(13)17/h8-10,13-14,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSROCPFUOOVGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5312783.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)
![N-cyclopentyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5312790.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)


![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5312820.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5312829.png)
methanone](/img/structure/B5312836.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312842.png)
![N-cyclopentyl-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312843.png)

![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)